molecular formula C16H15N3O3S B6497730 N-(4-acetylphenyl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide CAS No. 953189-57-6

N-(4-acetylphenyl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide

Cat. No. B6497730
M. Wt: 329.4 g/mol
InChI Key: IXMHQNUKFNERKO-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide” is a compound that belongs to the class of thiazolo[3,2-a]pyrimidines . These compounds are known for their significant synthetic potential and are considered promising scaffolds for the design of new medicines, including anticancer drugs .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction mechanism involves a nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product, which then undergoes [3,3]-Claisen rearrangement .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .


Chemical Reactions Analysis

The chemical reactions involving these compounds are characterized by high selectivity. For instance, the intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N3 is likely determined by the stabilization of the product due to the conjugation of the two endocyclic double bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, one of the compounds was obtained as pale yellow crystals from ethanol .

Future Directions

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target . This suggests a promising future direction for the development of novel therapeutic agents.

properties

IUPAC Name

N-(4-acetylphenyl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10(20)11-2-4-12(5-3-11)18-14(21)8-13-9-23-16-17-7-6-15(22)19(13)16/h2-7,13H,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMHQNUKFNERKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2CSC3=NC=CC(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

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